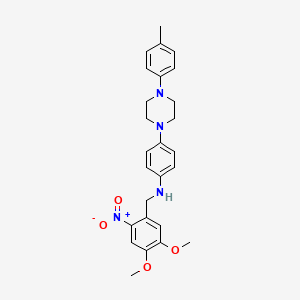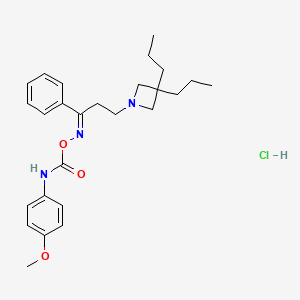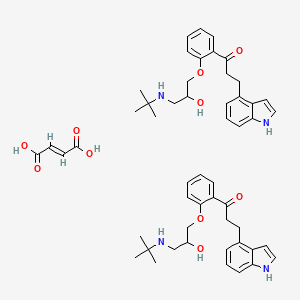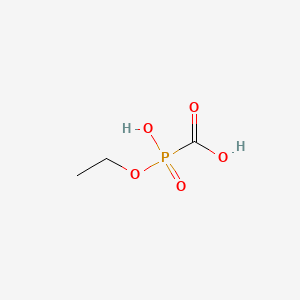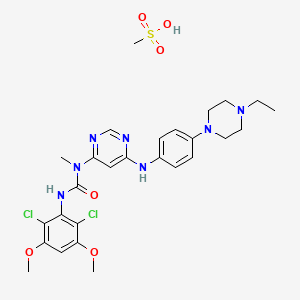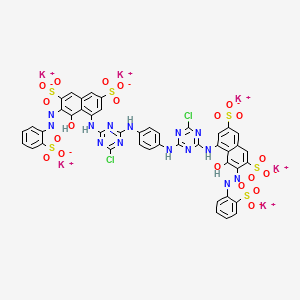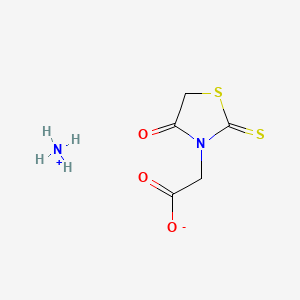
3-Thiazolidineacetic acid, 4-oxo-2-thioxo-, ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium salt of rhodanic acid, also known as ammonium thiocyanate, is an inorganic compound with the formula NH₄SCN. It is a colorless, crystalline solid that is highly soluble in water. This compound is commonly used in various industrial applications, including as a precursor to other chemicals, in photography, and in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium salt of rhodanic acid can be synthesized through the reaction of ammonium hydroxide with carbon disulfide, followed by oxidation. The general reaction is as follows: [ \text{NH}_3 + \text{CS}_2 \rightarrow \text{NH}_4\text{SCN} ]
Industrial Production Methods: In industrial settings, ammonium salt of rhodanic acid is typically produced by reacting ammonia with carbon disulfide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: Ammonium salt of rhodanic acid can undergo oxidation to form ammonium sulfate and carbon dioxide.
Reduction: It can be reduced to form thiourea.
Substitution: It can react with halogens to form corresponding halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as zinc or iron.
Substitution: Halogens like chlorine or bromine.
Major Products Formed:
Oxidation: Ammonium sulfate and carbon dioxide.
Reduction: Thiourea.
Substitution: Ammonium halides.
Scientific Research Applications
Ammonium salt of rhodanic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions, including the synthesis of organic compounds.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes.
Medicine: Utilized in the synthesis of pharmaceuticals and as a diagnostic reagent.
Industry: Applied in the production of herbicides, fungicides, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of ammonium salt of rhodanic acid involves its ability to donate thiocyanate ions (SCN⁻). These ions can interact with various molecular targets, including metal ions and enzymes, leading to the formation of complexes or inhibition of enzymatic activity. The pathways involved include redox reactions and coordination chemistry.
Comparison with Similar Compounds
- Sodium thiocyanate (NaSCN)
- Potassium thiocyanate (KSCN)
- Calcium thiocyanate (Ca(SCN)₂)
Comparison:
- Solubility: Ammonium salt of rhodanic acid is highly soluble in water, similar to sodium and potassium thiocyanates, but more soluble than calcium thiocyanate.
- Reactivity: It exhibits similar reactivity patterns to other thiocyanates, undergoing oxidation, reduction, and substitution reactions.
- Applications: While all thiocyanates have similar applications, ammonium salt of rhodanic acid is particularly favored in biochemical and pharmaceutical applications due to its high solubility and stability.
Properties
CAS No. |
88891-95-6 |
|---|---|
Molecular Formula |
C5H8N2O3S2 |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
azanium;2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetate |
InChI |
InChI=1S/C5H5NO3S2.H3N/c7-3-2-11-5(10)6(3)1-4(8)9;/h1-2H2,(H,8,9);1H3 |
InChI Key |
ILTPKTNBJUOFSW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CC(=O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


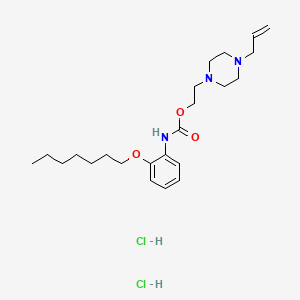
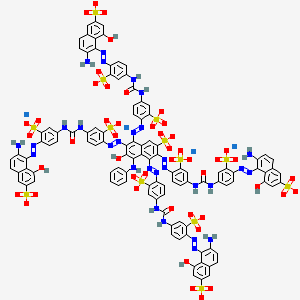

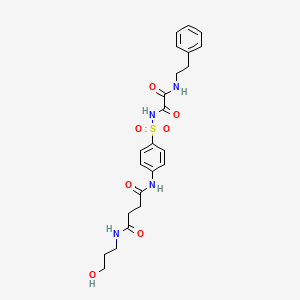
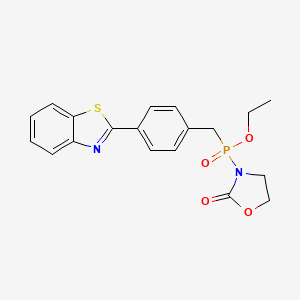
![sodium;3-[[4-[(4-ethoxyphenyl)diazenyl]-3-methylphenyl]diazenyl]benzenesulfonate](/img/structure/B12754238.png)
